molecular formula C19H20N4O3S2 B6557724 2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide CAS No. 1040677-47-1

2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Cat. No.: B6557724
CAS No.: 1040677-47-1
M. Wt: 416.5 g/mol
InChI Key: WZSGDDJBRFCUMY-UHFFFAOYSA-N
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Description

The compound “2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide” is a complex organic molecule that contains several functional groups and structural features, including a phenylamino group, a thiazole ring, and a sulfamoylphenyl group .


Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, compounds with similar structures are often synthesized through multi-step processes involving coupling reactions, substitution reactions, and possibly others .


Molecular Structure Analysis

The thiazole ring is a five-membered heterocyclic compound, which contains sulfur and nitrogen . The orientation and electronic properties of this ring can be influenced by the substituents attached to it .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For instance, the amine group might undergo reactions with acids, while the thiazole ring might participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like the sulfamoyl group could enhance its solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many thiazole derivatives exhibit diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, and antitumor activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and the specific conditions under which it is handled. As with all chemicals, appropriate safety precautions should be taken when handling this compound.

Future Directions

Thiazole derivatives are an active area of research in medicinal chemistry, with potential applications in the development of new pharmaceuticals . Future research could explore the biological activity of this compound and its potential uses in medicine.

Properties

IUPAC Name

2-(2-anilino-1,3-thiazol-4-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S2/c20-28(25,26)17-8-6-14(7-9-17)10-11-21-18(24)12-16-13-27-19(23-16)22-15-4-2-1-3-5-15/h1-9,13H,10-12H2,(H,21,24)(H,22,23)(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSGDDJBRFCUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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